molecular formula C22H34N2O8 B13727750 Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate

Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate

Cat. No.: B13727750
M. Wt: 454.5 g/mol
InChI Key: QHHLYATUKSSPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate is a key synthetic intermediate built upon the privileged ethyl 2-amino-1H-pyrrole-3-carboxylate scaffold. This Boc-protected derivative is designed to facilitate advanced organic synthesis and medicinal chemistry efforts, particularly in the development of novel anticancer therapeutics. Research on the unprotected analog, ethyl 2-amino-1H-pyrrole-3-carboxylate, has identified it as a novel potent anticancer agent. Studies show that this class of compounds acts by affecting tubulin polymerization, thereby disrupting microtubule dynamics . This mechanism leads to a robust G2/M cell-cycle arrest and the effective inhibition of soft tissue cancer cell growth in vitro, including leiomyosarcoma, rhabdomyosarcoma, and gastrointestinal stromal tumor cell lines . The induction of tumor cell death occurs via apoptotic pathways, highlighting the significant research value of this chemical series . This Boc-protected version offers enhanced stability and solubility for specific synthetic manipulations, making it a valuable building block for researchers aiming to explore structure-activity relationships (SAR) and develop more potent, targeted chemotherapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H34N2O8

Molecular Weight

454.5 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrole-1,3-dicarboxylate

InChI

InChI=1S/C22H34N2O8/c1-11-29-16(25)14-12-13-23(17(26)30-20(2,3)4)15(14)24(18(27)31-21(5,6)7)19(28)32-22(8,9)10/h12-13H,11H2,1-10H3

InChI Key

QHHLYATUKSSPAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Amines and Diamines

The introduction of Boc protecting groups is a key step in preparing the Boc-protected amino functionalities present in Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate.

  • General Boc Protection Procedure : The standard approach involves reacting the free amine or diamine substrate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under an inert atmosphere, typically in acetonitrile or methanol at 0 °C to room temperature. Catalysis by 4-dimethylaminopyridine (DMAP) can enhance reaction rates and yields. The reaction is often conducted in two stages to achieve di-Boc protection when needed, with a second equivalent of Boc2O added after initial consumption to ensure full conversion to bis-Boc derivatives.

  • Example for Bis-Boc Diamines : A diamine is treated with 1.1 equiv Boc2O and triethylamine at 0 °C, stirred for 1 hour, followed by a second addition of Boc2O (1.1 equiv) and DMAP (10 mol %) with continued stirring under nitrogen for 12 hours. Workup involves aqueous acid washes, brine, drying over sodium sulfate, filtration, and concentration to yield the bis-Boc protected diamine. Purification by flash chromatography may be employed if necessary.

Reagent Equiv. Conditions Solvent Notes
Di-tert-butyl dicarbonate 2.2 0 °C to RT, nitrogen atmosphere Acetonitrile Two-step addition, DMAP catalyst
Triethylamine 1.0 Base to scavenge acid
DMAP 0.1 Catalytic

Synthesis of Boc-Protected Pyrrole Carboxylates

The pyrrole core bearing Boc protection at the nitrogen and amino substituents can be synthesized via condensation and cyclization reactions involving Boc-protected amino aldehydes and 1,3-dicarbonyl compounds.

  • Pyrrole Formation via α-Aminoaldehydes and 1,3-Dicarbonyls : A zirconium-catalyzed method allows the synthesis of tetrasubstituted 1,3-diacylpyrroles starting from N-Boc-protected α-aminoaldehydes and 1,3-dicarbonyl compounds. This approach involves in situ generation of the aminoaldehyde from the corresponding N-Boc amino acid using carbonyldiimidazole (CDI) and diisobutylaluminum hydride (DIBAL-H) reduction, followed by cyclization catalyzed by zirconium salts and sometimes Amberlyst-15 as a co-catalyst.

  • Typical Reaction Conditions : The N-Boc α-amino acid is first activated with CDI at 0 °C, then reduced by DIBAL-H at −78 °C to the aldehyde. The aldehyde is then reacted with a 1,3-dicarbonyl compound in the presence of ZrCl4 and Amberlyst-15 at elevated temperatures (e.g., 60–80 °C) in aqueous or mixed solvent systems to afford the pyrrole product in yields up to 88%.

Step Reagents/Conditions Outcome/Yield
Activation of N-Boc amino acid CDI, 0 °C, 60 min Formation of activated intermediate
Reduction DIBAL-H, −78 °C, 60 min Formation of N-Boc α-aminoaldehyde
Cyclization ZrCl4, Amberlyst-15, 60–80 °C, aqueous solvent Tetrasubstituted pyrrole, 67–88% yield
  • Spectroscopic Confirmation : The products are typically characterized by $$^{1}H$$ and $$^{13}C$$ NMR, showing characteristic Boc signals (tert-butyl singlets near 1.4–1.5 ppm), aldehyde protons before cyclization (~9.6 ppm), and pyrrole ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with Boc-protected pyrroles.

Selective Boc Deprotection and Stability Considerations

  • Selective Thermal Deprotection : Boc groups on pyrrole and amino substituents can be selectively removed thermally in continuous flow setups without acid catalysts, preserving other sensitive functionalities. This method provides controlled deprotection to access mono- or di-Boc derivatives as needed.

  • Stability of Boc Groups : Boc groups on imidazole and pyrazole analogs demonstrate good stability under neutral and basic conditions but can be selectively removed under acidic or thermal conditions. This selectivity is critical in multi-Boc protected pyrroles to avoid premature deprotection.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Reference
Boc Protection of Amines Boc2O (2.2 equiv), Et3N (1.0 equiv), DMAP (0.1 equiv), MeCN, 0 °C to RT, 12 h Installation of Boc groups on diamines
Activation of N-Boc amino acid CDI, 0 °C, 60 min Formation of activated intermediate
Reduction to aminoaldehyde DIBAL-H, −78 °C, 60 min Reduction to aldehyde
Pyrrole ring formation ZrCl4 catalyst, Amberlyst-15, 60–80 °C, aqueous solvent Cyclization to Boc-protected pyrrole
Selective Boc deprotection Thermal flow, no acid catalyst Controlled removal of Boc groups

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow for the development of drugs targeting neurological disorders and cancer therapies. For instance, derivatives of this compound have been explored for their potential as inhibitors of dihydroorotate dehydrogenase, an enzyme critical in the pyrimidine biosynthesis pathway, making it a target for anti-cancer agents .

Case Study: Dihydroorotate Dehydrogenase Inhibitors
A study demonstrated the optimization of pyrrole-based compounds that exhibited nanomolar potency against Plasmodium dihydroorotate dehydrogenase. The introduction of this compound derivatives resulted in improved binding affinity and selectivity, showcasing its utility in drug design .

Organic Synthesis

Building Block for Complex Molecules
This compound is frequently utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and esterifications, makes it valuable for constructing more complex structures.

Data Table: Chemical Reactivity Overview

Reaction TypeDescriptionExample Reaction
Nucleophilic SubstitutionAmino group participates in substitutionsReplacement with alkyl halides
EsterificationFormation of esters from carboxylic acidsReaction with alcohols
HydrolysisConversion of esters to acidsTreatment with water under acidic conditions

Biological Studies

Enzyme Inhibition and Receptor Ligands
The compound has been employed in biological studies to investigate its role as an enzyme inhibitor and receptor ligand. Its structural characteristics allow it to interact with specific biological targets, making it useful in the development of fluorescent probes for imaging and sensing applications.

Case Study: Fluorescent Probes Development
Research has highlighted the use of this compound derivatives as highly selective fluorescent probes. These compounds demonstrated effective binding to cannabinoid receptors, enhancing their potential application in neuropharmacology .

Industrial Applications

Material Science and Catalysis
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also being explored for industrial applications. Its unique properties make it suitable for developing new materials and catalysts, which can be utilized in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups can be deprotected under acidic conditions, revealing the free amine groups that can interact with biological targets. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(indol-3-ylcarbonyl)-1H-pyrrole-3-carboxylate (10e)
  • Substituents : Boc at 1-position, methyl at 2-position, indole-based groups at 4/4.
  • Key Differences: Lacks di-Boc-amino group at 2-position; indole substituents enhance π-stacking but reduce solubility.
  • Activity: Moderate anticancer activity against CNS and non-small cell lung cancer cell lines, attributed to indole moieties .
Ethyl 1-Benzyl-2-isobutyl-4-phenyl-5-(p-tolyl)-1H-pyrrole-3-carboxylate
  • Substituents : Benzyl (1-position), isobutyl (2-position), aromatic groups (4/5).
  • Key Differences: No Boc protection; hydrophobic substituents increase lipophilicity.
  • Synthesis : Synthesized via Pd/Ni-catalyzed carbonylation (86% yield), demonstrating robustness in forming polysubstituted pyrroles .
Ethyl 2-Amino-1-methyl-1H-pyrrole-3-carboxylate
  • Substituents: Methyl (1-position), unprotected amino (2-position).
  • Key Differences : Absence of Boc groups increases reactivity but reduces stability under acidic/basic conditions.
  • Applications : Intermediate for pharmaceuticals; simpler structure enables rapid derivatization .
Ethyl 4-(Trifluoromethyl)-1H-pyrrole-3-carboxylate
  • Substituents : Trifluoromethyl (4-position).
  • Key Differences : Electron-withdrawing CF3 group alters electronic properties, enhancing electrophilicity at the pyrrole ring.
  • Utility : Used in agrochemicals; CF3 improves metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Stability Profile
Target Compound ~454 3× Boc, ethyl carboxylate Low in polar solvents Stable to bases, acid-labile
Compound 10e ~550 Boc, indole, methyl Moderate Acid-sensitive (Boc cleavage)
Ethyl 2-Amino-1-methyl derivative 168.19 Amino, methyl High in polar solvents Prone to oxidation
Ethyl 4-CF3 derivative 207.16 CF3, ethyl carboxylate Low High thermal/chemical stability

Spectral Data Comparison

  • 13C NMR :
    • Target Compound: Peaks at ~80 ppm (Boc quaternary C), ~150–160 ppm (Boc carbonyls) .
    • Ethyl 4-CF3 derivative: CF3 signal at ~120 ppm (q, J = 288 Hz) .
  • MS : Target Compound shows [M+] at m/z 454, consistent with C26H22N4O4 .

Biological Activity

Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its therapeutic potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with two Boc (tert-butyloxycarbonyl) protected amino groups and an ethyl ester functional group. The presence of these functional groups is crucial for its biological activity, particularly in the context of drug design and development.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including those similar to this compound, exhibit promising antimicrobial properties. For instance, a study on pyrrole-2-carboxamides demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . This suggests that modifications to the pyrrole structure can enhance antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays are essential in evaluating the safety profile of new compounds. Research has shown that pyrrole derivatives generally possess low toxicity levels. For example, compounds derived from pyrrole frameworks demonstrated IC50 values indicating they are non-toxic to Vero cells, which is crucial for their development as therapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can guide future modifications to enhance its biological properties.

Substituent Effect on Activity Notes
Phenyl GroupIncreased activityElectron-withdrawing substituents enhance potency
MethylationDecreased activityLoss of hydrogen bonding reduces binding affinity
Fluorophenyl MoietyPotent anti-TB activityExhibited MIC < 0.016 μg/mL with low cytotoxicity

The presence of electron-withdrawing groups on the phenyl ring has been shown to improve the anti-TB activity significantly. Conversely, methylation at critical positions can hinder activity due to loss of essential interactions .

Study on Pyrrole Derivatives

A comprehensive study focused on the synthesis and evaluation of various pyrrole derivatives revealed that specific structural modifications could lead to enhanced biological activities. Compounds with bulky substituents at the carboxamide position showed improved stability and efficacy against resistant strains of tuberculosis .

Synthesis Techniques

The synthesis of this compound typically involves selective deprotection techniques and coupling reactions that allow for the introduction of amino groups while maintaining the integrity of the pyrrole core. Techniques such as thermal deprotection have been optimized for better yield and efficiency .

Q & A

Basic Research Questions

Q. How can researchers design a multi-step synthetic route for Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate?

  • Methodology : Begin with a pyrrole core functionalized at the 3-position with an ester group. Introduce Boc protecting groups sequentially:

  • Step 1: Protect the pyrrole nitrogen (N1) using Boc anhydride under basic conditions (e.g., DMAP, DCM) .
  • Step 2: Protect the amino group at position 2 using Boc₂O in the presence of a mild acid catalyst (e.g., TFA) to avoid premature deprotection .
  • Validation: Monitor each step via TLC and confirm intermediates using 1H^1H-NMR (e.g., characteristic Boc signals at δ 1.4 ppm for tert-butyl groups) .

Q. What analytical techniques are critical for characterizing the compound’s purity and structure?

  • Key Methods :

  • HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to separate degradation products (e.g., hydrazone hydrolysis observed at ~9.14 min retention time) .
  • NMR Spectroscopy : 13C^{13}C-NMR is essential to confirm Boc group installation (carbonyl signals at ~155 ppm) and ester functionality (δ 165-170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and rule out side products .

Q. Why are Boc protecting groups preferred over other alternatives (e.g., Fmoc) for this compound?

  • Rationale : Boc groups provide orthogonal protection in multi-step syntheses due to their stability under basic conditions and selective deprotection with TFA. This is critical for maintaining integrity during subsequent reactions (e.g., coupling at the pyrrole 3-position) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Resolution Strategy :

  • Perform X-ray crystallography using SHELX programs to determine the absolute configuration and compare with NMR-derived NOE data .
  • If crystallography is not feasible, use DFT calculations to model electronic environments and correlate with experimental 1H^1H-NMR chemical shifts (e.g., pyrrole ring current effects) .
    • Case Study : In structurally similar pyrroles, discrepancies between 1H^1H-NMR and crystallographic data were resolved by identifying dynamic rotational isomerism in solution .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Use deuterium-labeling studies to track proton transfer during coupling reactions (e.g., Suzuki-Miyaura).
  • Employ 19F^{19}F-NMR (if fluorinated analogs are synthesized) to monitor electronic effects on reaction rates .
    • Key Finding : Steric hindrance from the Boc groups at positions 1 and 2 reduces reactivity at the pyrrole 4- and 5-positions, directing functionalization to the 3-carboxylate .

Q. How does metabolic stability testing inform the compound’s potential as a drug precursor?

  • Protocol :

  • Incubate the compound with hepatocyte cells and analyze metabolites via LC-MS/MS. Prioritize hydrolysis-prone sites (e.g., hydrazone groups degrade first, as shown in similar pyrroles) .
  • Compare in vitro results with in silico predictions (e.g., SMARTCyp server) to validate metabolic pathways .
    • Data Interpretation : A metabolic half-life <2 hours suggests the need for structural modifications (e.g., replacing the ester with a more stable amide) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Boc Protection

StepReagent/ConditionsMonitoring MethodKey Spectral Data (NMR)Reference
N1Boc₂O, DMAP, DCM, 0°C → RTTLC (Hex:EA=3:1)δ 1.4 (s, 9H, Boc), δ 4.2 (q, ester)
NH2Boc₂O, TFA (cat.), DCM, RTHPLC (C18)δ 155 ppm (Boc carbonyl)

Table 2 : Metabolic Degradation Pathways (Hepatocyte Assay)

Degradation SiteHalf-Life (h)Major MetaboliteAnalytical Method
Hydrazone hydrolysis1.2Free hydrazine derivativeLC-MS/MS
Ester cleavage>24Carboxylic acid analogHRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.